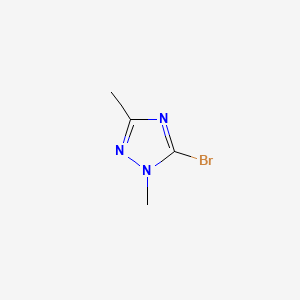

5-Bromo-1,3-dimethyl-1H-1,2,4-triazole

Vue d'ensemble

Description

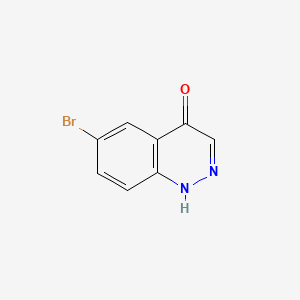

5-Bromo-1,3-dimethyl-1H-1,2,4-triazole is a chemical compound with the formula C4H6BrN3. Its molecular weight is 176.015 .

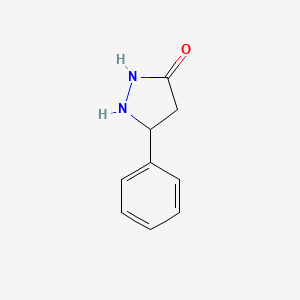

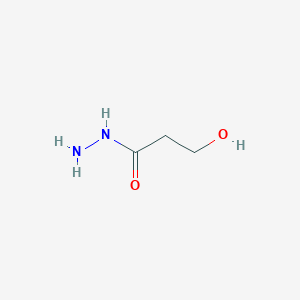

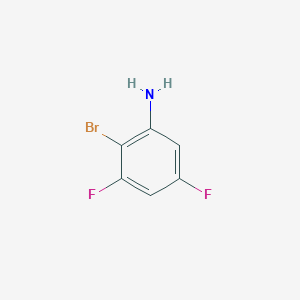

Molecular Structure Analysis

The molecular structure of 5-Bromo-1,3-dimethyl-1H-1,2,4-triazole consists of a triazole ring with bromine and two methyl groups attached .Physical And Chemical Properties Analysis

5-Bromo-1,3-dimethyl-1H-1,2,4-triazole has a density of 1.8±0.1 g/cm3, a boiling point of 280.2±23.0 °C at 760 mmHg, and a flash point of 123.2±22.6 °C . It has 3 hydrogen bond acceptors, 0 hydrogen bond donors, and 0 freely rotating bonds .Applications De Recherche Scientifique

Medicinal Chemistry: Antimicrobial Agents

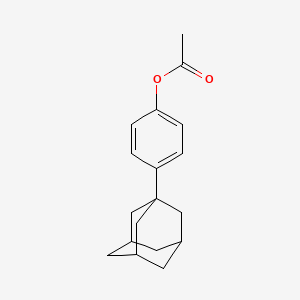

5-Bromo-1,3-dimethyl-1H-1,2,4-triazole: is a significant heterocycle that exhibits broad biological activities. Its derivatives are known for their antimicrobial properties, which include antibacterial, antifungal, and antiviral activities . This compound can serve as a precursor in synthesizing various pharmaceuticals, such as ketoconazole and fluconazole, which are widely used as antifungal agents in clinical applications .

Agriculture: Agrochemical Synthesis

In the field of agrochemistry, triazole derivatives, including 5-Bromo-1,3-dimethyl-1H-1,2,4-triazole , are utilized for their potential as fungicides and plant growth regulators . The triazole ring is a common motif in many agrochemicals due to its ability to interact with enzymes and receptors in plants, leading to enhanced growth and disease resistance.

Material Science: Advanced Material Synthesis

The unique structure of triazoles, including 5-Bromo-1,3-dimethyl-1H-1,2,4-triazole , facilitates the formation of non-covalent bonds, making it valuable in material science for creating advanced materials . These materials can have applications ranging from electronic devices to smart coatings, where the triazole acts as a building block for more complex structures.

Analytical Chemistry: Mass Spectral Analysis

5-Bromo-1,3-dimethyl-1H-1,2,4-triazole: can be used in mass spectral analysis to confirm the molecular weight of synthesized compounds and infer potential fragmentation patterns . This is crucial for structural elucidation and quality control in both research and industrial settings.

Organic Synthesis: Regioselective Reactions

This compound is also instrumental in organic synthesis, where it can be used in regioselective reactions. These reactions are essential for creating specific isomers of a compound, which can have vastly different biological or chemical properties .

Biochemistry: Enzyme and Receptor Studies

Due to its ability to form various non-covalent interactions, 5-Bromo-1,3-dimethyl-1H-1,2,4-triazole is used in biochemistry for studying enzyme and receptor binding . It can act as a ligand to mimic or inhibit natural substrates, providing insights into biochemical pathways.

Pharmacology: Drug Development

The triazole ring is a common feature in many drug candidates due to its pharmacologically active nature5-Bromo-1,3-dimethyl-1H-1,2,4-triazole can be a key intermediate in the development of new drugs, especially those targeting microbial infections or cancers .

Mécanisme D'action

Safety and Hazards

5-Bromo-1,3-dimethyl-1H-1,2,4-triazole is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has an acute oral toxicity and can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ .

Propriétés

IUPAC Name |

5-bromo-1,3-dimethyl-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6BrN3/c1-3-6-4(5)8(2)7-3/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHPZKFCCOUUHEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=N1)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60205190 | |

| Record name | 1H-1,2,4-Triazole, 5-bromo-1,3-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60205190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-1,3-dimethyl-1H-1,2,4-triazole | |

CAS RN |

56616-96-7 | |

| Record name | 1H-1,2,4-Triazole, 5-bromo-1,3-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056616967 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-1,2,4-Triazole, 5-bromo-1,3-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60205190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-1,3-dimethyl-1H-1,2,4-triazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.